3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid
CAS No.: 175278-51-0
Cat. No.: VC20905204
Molecular Formula: C15H10ClNO4S
Molecular Weight: 335.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175278-51-0 |
|---|---|
| Molecular Formula | C15H10ClNO4S |
| Molecular Weight | 335.8 g/mol |
| IUPAC Name | 3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C15H10ClNO4S/c16-11-2-5-13(6-3-11)22-14-7-4-12(17(20)21)9-10(14)1-8-15(18)19/h1-9H,(H,18,19) |
| Standard InChI Key | OINFIUBIQMIRLK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O)Cl |
| Canonical SMILES | C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid, identified by CAS number 175278-51-0, represents a complex organic molecule with multiple functional groups. The compound belongs to several chemical categories including aromatic structures, carboxylic acids, and compounds containing nitro and halide groups. Its molecular structure incorporates a chlorophenyl group linked through a sulfanyl bridge to a nitrophenyl component, which is further connected to a prop-2-enoic acid backbone.
The compound is also known by alternative names including "3-[2-[(4-CHLOROPHENYL)THIO]-5-NITROPHENYL]ACRYLIC ACID" and "(2Z)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enoic acid," reflecting variations in nomenclature conventions .
Table 1 summarizes the key identifiers and basic properties of this compound:
| Parameter | Information |
|---|---|
| CAS Number | 175278-51-0 |
| Molecular Formula | C15H10ClNO4S |
| Molecular Weight | 335.8 g/mol |
| IUPAC Name | 3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C15H10ClNO4S/c16-11-2-5-13(6-3-11)22-14-7-4-12(17(20)21)9-10(14)1-8-15(18)19/h1-9H,(H,18,19) |
| Standard InChIKey | OINFIUBIQMIRLK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1SC2=C(C=C(C=C2)N+[O-])C=CC(=O)O)Cl |
Structural Features
The molecular structure of 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid consists of several key functional groups that contribute to its chemical and biological properties:
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A prop-2-enoic acid (acrylic acid) component that provides carboxylic acid functionality
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A 4-chlorophenyl group featuring a chlorine atom at the para position of a benzene ring
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A sulfanyl (thio) linkage connecting the 4-chlorophenyl group to a nitrophenyl entity
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A 5-nitrophenyl group with a nitro substituent that contributes to the compound's electronic properties
This specific arrangement of functional groups creates a unique molecular architecture with distinct physicochemical properties and biological interaction potential. The presence of both electron-withdrawing groups (nitro, chloro) and the carboxylic acid moiety contributes to the compound's chemical reactivity profile.
Physical and Chemical Properties
Physicochemical Characteristics
The physical and chemical properties of 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid are largely influenced by its structural components. Table 2 presents the key physicochemical properties of this compound:
Chemical Reactivity
The chemical reactivity of 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid is governed by its constituent functional groups:
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The carboxylic acid group (prop-2-enoic acid) can participate in typical acid-base reactions, esterification processes, and can form salts with appropriate bases
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The unsaturated carbon-carbon double bond in the prop-2-enoic acid segment provides potential sites for addition reactions
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The nitro group (-NO2) serves as a strong electron-withdrawing group, influencing the electronic distribution within the molecule and potentially contributing to its biological activity
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The sulfanyl linkage provides opportunities for oxidation to sulfoxide or sulfone, as well as potential nucleophilic displacement reactions
These reactivity patterns make the compound suitable for various chemical transformations, potentially allowing for the synthesis of derivatives with modified properties.
Synthesis Methods
The synthesis of 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid typically involves multi-step organic reactions requiring careful control of reaction conditions to achieve high yields and purity.
Biological Activities and Applications
Anti-inflammatory Properties
Research indicates that 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid exhibits notable biological activities, with particular emphasis on its potential anti-inflammatory properties. The structural features of this compound, including the combination of a chlorophenyl moiety, sulfanyl linkage, nitrophenyl group, and prop-2-enoic acid backbone, contribute to its bioactivity profile. Preliminary research suggests significant anti-inflammatory effects that warrant further investigation, potentially positioning this compound as a candidate for the development of novel anti-inflammatory agents.
Mechanism of Action
The anti-inflammatory activity of 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid may be attributed to several mechanistic pathways:
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Inhibition of pro-inflammatory cytokines, potentially modulating the production or activity of these signaling molecules that play crucial roles in inflammatory processes
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Interaction with cyclooxygenase enzymes (COX enzymes), which are key targets for many established anti-inflammatory medications
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Modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are central regulators of inflammatory responses
These proposed mechanisms suggest multiple pathways through which the compound may exert its anti-inflammatory effects, although comprehensive studies to fully characterize these interactions are still emerging.
Comparative Analysis with Related Compounds
3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid belongs to a broader class of compounds characterized by similar structural features but with varying substituents. Comparative analysis provides valuable insights into structure-activity relationships and potential optimization strategies .
Table 3 presents a comparison of this compound with structurally related molecules:
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